5-Benzyloxygramine Exhibits Superior Antiviral Potency and Selectivity Compared to PJ34 and E3330 Against MERS-CoV
5-Benzyloxygramine (P3) demonstrates potent anti-MERS-CoV activity with an EC50 of 32.1 μM in Vero E6 cells, significantly outperforming the PPI stabilizers PJ34 (EC50 > 100 μM) and E3330 (EC50 > 100 μM) identified in the same virtual screening campaign [1]. The compound exhibits a selectivity index (SI = CC50/EC50) of 25.1, calculated from a CC50 of 805.32 μM, indicating a favorable therapeutic window compared to PJ34 and E3330 which showed no appreciable antiviral activity at non-cytotoxic concentrations [1].
| Evidence Dimension | Antiviral potency (EC50) against MERS-CoV |
|---|---|
| Target Compound Data | EC50 = 32.1 μM; CC50 = 805.32 μM; SI = 25.1 |
| Comparator Or Baseline | PJ34: EC50 > 100 μM; E3330: EC50 > 100 μM |
| Quantified Difference | >3.1-fold improvement in potency vs. PJ34/E3330; SI >25-fold vs. comparators (no measurable SI) |
| Conditions | Vero E6 cells infected with MERS-CoV, 48-hour incubation, neutral red uptake assay |
Why This Matters
This quantitative head-to-head comparison establishes 5-benzyloxygramine as the only compound among the tested PPI stabilizers with both measurable antiviral potency and a defined selectivity index, making it the clear choice for coronavirus nucleocapsid-targeted antiviral research.
- [1] Lin SM, Lin SC, Hsu JN, Chang CK, Chien CM, Wang YS, Wu HY, Jeng US, Kehn-Hall K, Hou MH. Structure-Based Stabilization of Non-native Protein-Protein Interactions of Coronavirus Nucleocapsid Proteins in Antiviral Drug Design. J Med Chem. 2020;63(6):3131-3141. View Source
